Leucomalure
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H38O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(Z)-pent-2-enyl]-3-[[(2S,3R)-3-undecyloxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C21H38O2/c1-3-5-7-8-9-10-11-12-14-16-19-21(23-19)17-20-18(22-20)15-13-6-4-2/h6,13,18-21H,3-5,7-12,14-17H2,1-2H3/b13-6-/t18-,19+,20+,21-/m0/s1 |
InChI Key |
TWQDAGQBBAFCRD-OUNPTJBUSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)CC2C(O2)CC=CCC |
Synonyms |
(3Z,6R*,7S*,9R*,10S*)-cis-6,7-cis-9,10-diepoxy-3-henicosene leucomalure |
Origin of Product |
United States |
Elucidation of Leucomalure S Molecular Architecture and Stereochemical Features
Methodologies for Stereochemical Characterization of Pheromone Compounds
Determining the precise stereochemistry of pheromones is a significant challenge due to the small quantities typically available from natural sources and the fact that many are volatile liquids. Consequently, specialized analytical and synthetic strategies have been developed.
A primary method is enantioselective synthesis , where stereoisomers of a target pheromone are synthesized from starting materials of known absolute configuration. Current time information in Bangalore, IN.nih.gov The properties of these synthetic isomers, such as their optical rotation or behavior in chromatography, can then be compared to the natural pheromone to determine its absolute configuration. Current time information in Bangalore, IN. This approach has become a standard for assigning the absolute configuration of newly identified pheromones. nih.gov
Chromatographic techniques are also indispensable. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) , particularly with chiral stationary phases (CSPs), can separate stereoisomers. jst.go.jpacs.org In some cases, pre-column derivatization with a chiral reagent is used to convert enantiomers into diastereomers, which can then be separated on a standard achiral column. jst.go.jp
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to elucidate the relative configuration of molecules. tandfonline.com For absolute configuration, X-ray crystallography is a powerful tool, though it is not always applicable to non-crystalline pheromone compounds. Current time information in Bangalore, IN.tandfonline.com
Importance of Chiral Purity in Pheromone Biology
Chirality, the "handedness" of a molecule, plays a pivotal role in the biological activity of pheromones. nih.govresearchgate.net The olfactory receptors of insects are themselves chiral, allowing them to differentiate between different stereoisomers of a pheromone molecule. nih.gov This stereospecificity is fundamental to the integrity of chemical communication channels, ensuring species-specific signaling. connectedpapers.com
The biological response to different stereoisomers can vary dramatically. In many cases, only one enantiomer is biologically active, while its mirror image may be inactive or, in some instances, even inhibit the response to the active component. nih.govsakura.ne.jp For example, while some pheromones are active as a single, pure enantiomer, others require a specific blend of stereoisomers to elicit a behavioral response. researchgate.netlibretexts.org The aggregation pheromone sulcatol, for instance, is only active as a mixture of its (R)- and (S)-enantiomers. Conversely, for the German cockroach, all four stereoisomers of its pheromone exhibit similar activity. nih.govnih.gov This diversity in stereochemistry-bioactivity relationships underscores the need to determine the precise isomeric composition of a natural pheromone for effective use in applications like pest management. nih.govresearchgate.net
Analysis of Specific Stereoisomeric Forms of Leucomalure
This compound possesses a complex molecular architecture with multiple chiral centers, giving rise to several possible stereoisomers. The structure is a C21 hydrocarbon chain with a cis double bond at the 3-position and two cis-epoxide rings at the 6,7 and 9,10 positions.
Synthetic chemistry has been instrumental in unraveling the specific stereochemistry of the active components of this compound. Research efforts have led to the unambiguous synthesis of all four possible stereoisomers of (3Z)-cis-6,7-cis-9,10-diepoxy-3-henicosene. wsu.edunih.govtandfonline.com
The synthesized stereoisomers include the racemate of this compound, identified as [(3Z,6R,7S,9R,10S)-cis-6,7-cis-9,10-diepoxy-3-henicosene], and its (3Z,6R,7S,9S,10R)-isomer. nih.gov
| This compound Stereoisomer | Systematic Name | Key Research Finding |
| (+/-)-Leucomalure | (3Z,6R,7S,9R,10S)-cis-6,7-cis-9,10-diepoxy-3-henicosene | Major component of the female sex pheromone of the satin moth. nih.gov |
| Isomer 2 | (3Z,6R,7S,9S,10R)-cis-6,7-cis-9,10-diepoxy-3-henicosene | Synthesized for comparative analysis. nih.gov |
| Isomer 3 | (3Z,6S,7R,9S,10R)-cis-6,7-cis-9,10-diepoxy-3-henicosene | Synthesized as part of the four-isomer series. tandfonline.com |
| Isomer 4 | (3Z,6S,7R,9R,10S)-cis-6,7-cis-9,10-diepoxy-3-henicosene | Synthesized as part of the four-isomer series. tandfonline.com |
Table generated based on synthetic studies of this compound stereoisomers. nih.govtandfonline.com
Field tests are crucial for determining the biological activity of the synthesized isomers. In a study conducted in Hungary with a bivoltine population of Leucoma salicis, traps baited with the different stereoisomers were tested. The results demonstrated that male moths were attracted specifically to the (3Z,6R,7S,9R,10S)-isomer of this compound, confirming it as the active pheromone for this population. researchgate.netchemistrydocs.com This highlights the critical importance of both the relative and absolute stereochemistry of the epoxide rings for biological activity.
Biosynthetic Pathways and Regulation Mechanisms of Leucomalure Production
Enzymatic Transformations and Metabolic Routes in Leucomalure Biosynthesis
The production of this compound is a multi-step process that begins with common fatty acid metabolism and proceeds through a specialized series of enzymatic modifications. hebmu.edu.cnnih.gov While the complete pathway in L. salicis is still under investigation, research on related lepidopteran pheromones provides a strong framework for understanding the key transformations.
The general biosynthetic route for Type I moth pheromones, which includes this compound, typically involves:
Fatty Acid Synthesis: The process initiates with the de novo synthesis of saturated fatty acids, primarily palmitic acid (16:Acyl) and stearic acid (18:Acyl). nih.gov
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations within the fatty acyl chain. This step is critical for creating the characteristic unsaturation pattern of the pheromone precursor. bucek-lab.org In many moths, this involves Δ11-desaturases, though other desaturases like Δ9, Δ10, and Δ14 are also known. frontiersin.org
Chain Shortening or Elongation: The fatty acyl chain may be shortened through a process similar to β-oxidation or elongated to achieve the correct carbon chain length. scribd.com
Reduction: Fatty acyl reductases (FARs) convert the fatty acyl precursors into the corresponding fatty alcohols. nih.gov
Epoxidation: In the case of this compound, a key terminal step is the epoxidation of a polyunsaturated hydrocarbon precursor. scribd.com This reaction is catalyzed by a monooxygenase that specifically targets the double bonds to form the diepoxide structure of this compound. hebmu.edu.cnscribd.com
The precursor to this compound is believed to be (3Z,6Z,9Z)-3,6,9-nonadecatriene, a C19 triene. This hydrocarbon is itself likely derived from linolenic acid through a series of elongation and decarboxylation steps. ethz.chnih.gov The final and most critical transformations are the sequential epoxidations at the 6,7 and 9,10 positions of the henicosene chain to yield the biologically active this compound. hebmu.edu.cnusda.gov
Table 1: Key Enzymatic Steps in Lepidopteran Pheromone Biosynthesis
| Enzymatic Step | Enzyme Class | Function | Example Substrate -> Product |
|---|---|---|---|
| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Builds saturated fatty acid chains | Acetyl-CoA + Malonyl-CoA -> Palmitic Acid |
| Desaturation | Fatty Acyl-CoA Desaturase | Introduces double bonds | Palmitic Acid -> (Z)-11-Hexadecenoic Acid |
| Reduction | Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA to alcohol | (Z)-11-Hexadecenoyl-CoA -> (Z)-11-Hexadecen-1-ol |
| Epoxidation | Monooxygenase/Epoxygenase | Adds an oxygen atom across a double bond | Polyene Precursor -> Epoxide |
Precursor Incorporation Studies in Pheromone Biosynthesis
To elucidate the biosynthetic pathway of this compound, scientists utilize precursor incorporation studies. This technique involves introducing isotopically labeled compounds (e.g., with deuterium (B1214612) or carbon-13) into the pheromone gland and then tracking their conversion into the final pheromone components. nih.govusda.gov
Key findings from such studies in related moth species have revealed:
Fatty Acid Precursors: Labeled acetate (B1210297) has been shown to be incorporated into the de novo synthesis of saturated fatty acids in the pheromone gland. usda.gov
Hydrocarbon to Epoxide Conversion: Studies using deuterium-labeled hydrocarbon precursors have demonstrated that these molecules are directly converted into their corresponding epoxides within the pheromone gland. scribd.com This confirms that epoxidation is a terminal step in the biosynthesis.
Regiospecificity of Epoxidation: Experiments with various polyene precursors have shown that the monooxygenase enzyme responsible for epoxidation in certain moths regiospecifically attacks the ω-3 double bond, regardless of the chain length or degree of unsaturation. scribd.com This high degree of specificity ensures the correct formation of the active pheromone component.
Source of Precursors: In some moths, the alkene precursors for pheromones are synthesized in specialized cells called oenocytes and then transported to the pheromone gland for the final modifications. chemecol.org
In the context of this compound, it is hypothesized that labeled linolenic acid or (3Z,6Z,9Z)-3,6,9-nonadecatriene, when applied to the L. salicis pheromone gland, would be converted into labeled this compound, confirming their roles as precursors.
Genetic Foundations of Pheromone Production in Leucoma salicis
The enzymatic machinery required for this compound biosynthesis is encoded by a suite of specific genes. Recent advances in genomics have provided a foundation for understanding the genetic basis of pheromone production in L. salicis. vulcanchem.comnih.gov
The genome of L. salicis has been sequenced and assembled into 30 chromosomal pseudomolecules, spanning approximately 733.2 megabases and containing an estimated 20,222 protein-coding genes. wellcomeopenresearch.orgnih.gov This genomic data allows for the identification of candidate genes involved in the pheromone biosynthetic pathway through homology searches with known pheromone-producing genes from other lepidopteran species. nih.gov
Key gene families implicated in pheromone biosynthesis include:
Fatty Acid Synthases (FAS): Responsible for the initial steps of fatty acid synthesis.
Fatty Acyl-CoA Desaturases: A diverse family of enzymes that create the specific double bond patterns in the pheromone precursors. The evolution of new desaturase specificities, sometimes through single amino acid substitutions, is a major driver of pheromone diversity. bucek-lab.org
Fatty Acyl Reductases (FARs): These enzymes, often expressed specifically in the pheromone gland, are crucial for converting fatty acyl precursors to alcohols. nih.gov
Cytochrome P450 Monooxygenases: This large and diverse gene superfamily likely contains the specific epoxidases responsible for the final steps in this compound synthesis.
By analyzing the transcriptome of the L. salicis pheromone gland, researchers can identify which of these candidate genes are highly expressed, providing strong evidence for their role in this compound production. nih.gov
Table 2: Candidate Gene Families for this compound Biosynthesis
| Gene Family | Putative Function in this compound Biosynthesis | Significance |
|---|---|---|
| Fatty Acid Synthases | Synthesis of fatty acid backbone | Provides the initial building blocks |
| Fatty Acyl-CoA Desaturases | Introduction of Z3, Z6, and Z9 double bonds | Creates the specific triene precursor |
| Fatty Acyl Reductases (pgFARs) | Reduction of acyl groups to alcohols (if applicable in pathway) | A common step in Type I pheromone synthesis |
| Cytochrome P450s | Catalysis of epoxidation at the 6,7 and 9,10 positions | Forms the final diepoxide structure of this compound |
Endogenous Regulatory Mechanisms of this compound Biosynthesis
The production of sex pheromones in moths is not a continuous process. It is tightly regulated by a variety of internal factors to coincide with the female's reproductive readiness and optimal mating times.
The primary regulatory agent in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . frontiersin.orgnih.govusda.gov PBAN is a hormone produced in the subesophageal ganglion of the brain and released into the hemolymph. hebmu.edu.cn It acts on the pheromone gland to stimulate one or more key enzymatic steps in the biosynthetic pathway. frontiersin.orgusda.gov
The mechanism of PBAN action often involves:
Signal Transduction: PBAN binds to a specific receptor on the surface of the pheromone gland cells. hebmu.edu.cnfrontiersin.org
Second Messengers: This binding event triggers an intracellular signaling cascade, often involving calcium ions (Ca2+) as a second messenger. frontiersin.org
Enzyme Activation: The signaling cascade ultimately leads to the activation of rate-limiting enzymes in the biosynthetic pathway. Studies in other moths have shown that PBAN can influence the reduction step catalyzed by FARs or the activity of desaturases. frontiersin.orgusda.gov
Synthetic Methodologies and Derivatization Strategies for Leucomalure
Development of Chemical Synthesis Approaches for Leucomalure
The synthesis of this compound has been a subject of interest due to the potential of the satin moth to become a significant pest, necessitating monitoring systems that utilize the synthetic pheromone. tandfonline.com Initial and subsequent synthetic strategies have focused on constructing the C21 carbon backbone and introducing the three key functional groups—a Z-alkene and two cis-epoxides—with the correct relative and absolute stereochemistry.
One of the foundational approaches involved the use of acetylenic intermediates. Research demonstrated a synthesis of racemic this compound, specifically (±)-(3Z,6R,7S,9R,10S)-cis-6,7-cis-9,10-diepoxy-3-henicosene, and its (3Z,6R,7S,9S,10R)-isomer. tandfonline.comvulcanchem.com This method provided an unambiguous route to the target structures, though it resulted in racemic mixtures. tandfonline.com The strategy began with commercially available (Z)-2-butene-1,4-diol, which underwent monoprotection and epoxidation. tandfonline.com The resulting racemic monoepoxide was coupled with an alkynyllithium species, followed by a second epoxidation and semihydrogenation to yield the final products. tandfonline.com
Another approach involved the epoxidation of (6Z,9Z)-6,9-henicosadien-3-yne with m-chloroperbenzoic acid (MCPBA). This method produced a diastereomeric mixture of the diepoxyalkyne, which was then semihydrogenated to give this compound and its stereoisomers. tandfonline.com The development of multiple synthetic routes highlights the ongoing search for methods with improved stereoselectivity, yield, and practicality to avoid extensive chromatographic separation. vulcanchem.com
| Starting Material | Key Intermediates | Key Reactions | Product | Reference |
| (Z)-2-butene-1,4-diol | Racemic monoepoxide, Epoxyalkyne, Diepoxide mixture | Epoxidation (MCPBA), Alkynylation, Semihydrogenation (P2-Ni catalyst) | (±)-Leucomalure and its (3Z,6R,7S,9S,10R)-isomer | tandfonline.com |
| (6Z,9Z)-6,9-henicosadien-3-yne | Diastereomeric mixture of diepoxyalkyne | Epoxidation (MCPBA), Semihydrogenation | This compound and its stereoisomers | tandfonline.com |
Stereoselective and Enantioselective Synthesis Protocols for this compound Isomers
The biological activity of this compound is critically dependent on its stereochemistry. vulcanchem.com Consequently, significant effort has been directed towards developing stereoselective and enantioselective syntheses to produce specific, biologically active isomers and to avoid the separation of complex mixtures. Early syntheses that produced multiple isomers often relied heavily on High-Performance Liquid Chromatography (HPLC) for separation. tandfonline.comsakura.ne.jpsakura.ne.jp
A key strategy for controlling stereochemistry has been the synthesis of all four possible stereoisomers of this compound, which allows for detailed biological evaluation and confirmation of the active component. jst.go.jp This comprehensive approach involves the careful construction of chiral building blocks and their stereocontrolled coupling. For instance, both enantiomers of (Z)-cis-9,10-epoxy-6-heneicosene, a related mono-epoxide pheromone component, were synthesized from the enantiomers of 4-tert-butyldimethylsilyloxy-cis-2,3-epoxy-1-butanol, demonstrating a foundational method for creating chiral epoxides. jst.go.jp The synthesis of optically active this compound can be achieved by modifying racemic routes to employ enantiopure intermediates, such as an enantiopure monoepoxide. tandfonline.com
Application of Chiral Catalysis in this compound Synthesis
Chiral catalysis is a powerful strategy for achieving enantioselectivity in chemical synthesis, allowing for the preferential formation of one enantiomer over another. wikipedia.org In the context of pheromone synthesis, chiral catalysts can be used to create stereogenic centers with high fidelity. While early attempts at an enzyme-catalyzed desymmetrization of a meso-diepoxide intermediate for this compound synthesis were reported as disappointing, the broader field of chiral catalysis offers numerous possibilities. tandfonline.com
Chiral Lewis acids, for example, can activate substrates and control the facial selectivity of reactions like epoxidations or cycloadditions. wikipedia.org Similarly, transition-metal catalysis, using metals like iron or copper combined with chiral ligands, has been successfully applied in a wide range of asymmetric transformations, including the synthesis of polycyclic compounds with contiguous all-carbon quaternary stereogenic centers. mdpi.com N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for highly enantioselective annulation reactions. organic-chemistry.org Although direct application of these specific advanced catalysts to this compound is not detailed in the provided context, these methods represent the state-of-the-art in asymmetric synthesis and are applicable to complex targets like this compound. The use of an enantiopure monoepoxide building block, derived from an asymmetric hydrolysis, serves as an effective alternative to direct catalytic asymmetric epoxidation in some synthetic routes for this compound. tandfonline.com
Enzymatic Resolution Techniques for this compound Stereoisomers
Enzymatic resolution is a key technique for separating enantiomers from a racemic mixture. nih.gov This method utilizes the stereospecificity of enzymes, which selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two.
For epoxide-containing compounds like this compound, lipase-catalyzed hydrolysis is a common and effective method. For example, pig pancreatic lipase (B570770) (PPL) has been used in the asymmetric hydrolysis of meso-epoxide precursors to generate enantiopure monoepoxides, which are crucial chiral building blocks for the synthesis of optically active pheromones. tandfonline.com While a direct enzymatic desymmetrization of a this compound meso-diepoxide intermediate was initially unsuccessful, the principle remains a viable strategy. tandfonline.com
Kinetic resolution using oxidative enzymes is another powerful biocatalytic tool. nih.gov Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) can perform enantioselective oxidations, and while their primary application has been on cyclic ketones, they represent a class of biocatalysts with potential for resolving complex acyclic molecules. nih.gov The use of enzymes like lipoprotein lipase has also proven effective in resolving α-sulfinyl esters, providing both unreacted esters and the corresponding acids in high enantiomeric ratios, showcasing the versatility of enzymatic resolution. nih.gov
| Technique | Enzyme Type | Application Principle | Relevance to this compound | Reference |
| Asymmetric Hydrolysis | Lipase (e.g., Pig Pancreatic Lipase) | Selective hydrolysis of one enantiomer (or prochiral group) of an ester or epoxide. | Used to prepare enantiopure monoepoxide precursors for this compound synthesis. | tandfonline.com |
| Oxidative Kinetic Resolution | Monooxygenases (e.g., BVMOs) | Selective oxidation of one enantiomer in a racemic mixture. | A potential, though not yet reported, strategy for resolving this compound intermediates. | nih.gov |
| Chiral HPLC Separation | Not Applicable | Physical separation of enantiomers based on differential interaction with a chiral stationary phase. | An alternative to resolution, used in early syntheses to separate this compound stereoisomers. | sakura.ne.jpsakura.ne.jp |
Design and Synthesis of this compound Analogs and Structural Mimetics
The design and synthesis of analogs and structural mimetics are crucial for structure-activity relationship (SAR) studies. vulcanchem.com These studies help to elucidate the molecular basis of pheromone recognition by insect olfactory receptors. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for receptor binding and activation. vulcanchem.com
For this compound, this could involve synthesizing analogs with variations in the carbon chain length, the position or configuration of the double bond, or the stereochemistry of the epoxide rings. For instance, the synthesis of both the natural (3Z,6R,7S,9R,10S)-isomer and the unnatural (3Z,6R,7S,9S,10R)-isomer is a fundamental part of this process, as comparing their activities provides immediate insight into the importance of the C9/C10 epoxide configuration. tandfonline.comvulcanchem.com Further investigation into these relationships is essential for designing more potent and selective pest management tools. vulcanchem.com The synthesis of related pheromones, such as disparlure, and their analogs also informs the strategies that can be applied to this compound. researchgate.net
Considerations for Scalability and Efficiency in Pheromone Synthesis Research
For a synthetic pheromone to be practical for widespread use in pest monitoring and control, its synthesis must be efficient and scalable. vulcanchem.comscielo.edu.uy This involves developing routes that are not only high-yielding but also cost-effective, use readily available starting materials, and avoid difficult or expensive purification steps like preparative HPLC. tandfonline.comscielo.edu.uy There is a clear need for more efficient and scalable methods for this compound synthesis that can produce the active stereoisomer with high purity without relying on extensive chromatography. vulcanchem.com
The development of a gram-scale synthesis for a related lymantriid moth pheromone, mathuralure, highlights the importance of this goal. researchgate.net Such a process, providing material in larger quantities, is necessary to support widespread population monitoring studies. researchgate.net Efficient methodologies, such as concise, divergent three-step syntheses reported for other pheromones, serve as a benchmark for what can be achieved. scielo.edu.uy Strategies that avoid protecting groups and complex isomer mixtures are highly desirable as they streamline the process and reduce costs. scielo.edu.uy Ultimately, the goal is to develop an industrially scalable synthesis that makes the pheromone accessible for the eco-protection of forests and agriculture. sakura.ne.jp
Molecular and Cellular Mechanisms of Leucomalure Action
Pheromone Reception and Olfactory System Interactions in Target Organisms
In male Leucoma salicis, the reception of leucomalure is primarily mediated by specialized olfactory sensory neurons (OSNs) housed within long, feathery sensilla trichodea on the antennae. These porous, hair-like structures are designed to maximize the capture of airborne pheromone molecules. The lipid-based pheromone molecules are thought to be solubilized and transported through the aqueous sensillar lymph by pheromone-binding proteins (PBPs). These proteins protect the hydrophobic pheromone from degradation by enzymes within the sensillar lymph and facilitate its transport to the dendritic membrane of the OSNs.
The binding of this compound to specific odorant receptors (ORs) located on the dendritic membrane of the OSNs is the critical first step in olfactory signal transduction. The L. salicis genome likely contains a repertoire of OR genes, with specific receptors showing high affinity and specificity for this compound. This specificity ensures that the male moth responds primarily to conspecific female signals, a crucial aspect of reproductive isolation.
Ligand-Receptor Binding Dynamics and Selectivity in Leucoma salicis
This compound is a diepoxide, and its specific stereochemistry is paramount for biological activity. Field trapping studies have demonstrated that male satin moths are predominantly attracted to the (3Z,6R,7S,9R,10S)-isomer of cis-6,7-cis-9,10-diepoxy-3-henicosene. researchgate.netresearchgate.net This high degree of selectivity indicates that the binding pocket of the corresponding odorant receptor is exquisitely tuned to the specific three-dimensional shape and electronic properties of this particular isomer.
Table 1: Stereoisomers of this compound and their Activity in Leucoma salicis
| Stereoisomer | Biological Activity in Leucoma salicis |
| (3Z,6R,7S,9R,10S) | Major active component, highly attractive to males researchgate.netresearchgate.net |
| Other stereoisomers | Significantly lower or no attraction researchgate.netresearchgate.net |
Intracellular Signaling Cascades Elicited by this compound
Upon binding of this compound to its specific odorant receptor, a conformational change in the receptor activates a coupled G-protein. mdpi.com This initiates an intracellular signaling cascade, a chain of molecular events that amplifies the initial signal. units.it While the specific downstream signaling components for this compound in L. salicis have not been fully elucidated, insect olfactory signal transduction generally involves one of two major pathways: an ionotropic pathway mediated by an ion channel complex (OR-Orco) or a metabotropic pathway involving second messengers. mdpi.com
In the more commonly described metabotropic pathway in moths, the activated G-protein, often of the Gq subtype, stimulates phospholipase C (PLC). frontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). units.itfrontiersin.org IP3 can trigger the opening of calcium channels in the endoplasmic reticulum, leading to an influx of Ca2+ into the cytoplasm. Both DAG and increased intracellular Ca2+ can activate protein kinase C (PKC). frontiersin.org These events lead to the opening of ion channels, causing a depolarization of the OSN membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the moth's brain for further processing.
It is important to note that other signaling pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP), may also be involved. mdpi.comunits.it The interplay between these pathways can allow for complex signal modulation and integration. units.it
Electrophysiological Response Studies (e.g., Electroantennography) in Leucoma salicis
Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus. scribd.com EAG studies have been instrumental in identifying the biologically active components of the L. salicis sex pheromone. In these studies, extracts of female pheromone glands are separated by gas chromatography (GC), and the effluent is simultaneously directed to a detector and a male moth antenna. The resulting electroantennographic detection (GC-EAD) analysis reveals which compounds elicit an electrical response from the antenna. scribd.comcollectionscanada.gc.ca
GC-EAD analyses of L. salicis female gland extracts have consistently shown that the largest and most consistent antennal response from males is elicited by the compound identified as (3Z)-cis-6,7-cis-9,10-diepoxy-heneicosene, which was subsequently named this compound. scribd.comcollectionscanada.gc.ca These electrophysiological findings correlate strongly with behavioral assays, confirming that the compounds that trigger the strongest antennal signals are also the most attractive to males in the field. researchgate.netcollectionscanada.gc.ca Further EAG studies comparing synthetic stereoisomers have reinforced the high specificity of the male's olfactory system, with the (3Z,6R,7S,9R,10S) isomer consistently eliciting the strongest EAG response. researchgate.net
Advanced Analytical Methodologies for Leucomalure Characterization
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone of pheromone analysis, enabling the separation of complex mixtures into individual components. For leucomalure, both liquid and gas chromatography are employed to handle its specific chemical properties and the challenges of isomerism.
High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis of this compound, particularly for separating its non-volatile stereoisomers. collectionscanada.gc.catandfonline.com Chiral HPLC is specifically utilized to resolve enantiomers and diastereomers, which is crucial because different isomers can elicit varied biological responses in insects. sakura.ne.jp The separation of this compound stereoisomers is essential for synthesizing biologically active candidates and determining the enantiomeric purity of synthetic batches. tandfonline.comresearchgate.net For instance, research has demonstrated the separation of this compound's diastereomers using a Nova-pak C18 column with an acetonitrile (B52724) mobile phase. collectionscanada.gc.ca The synthesis of optically active this compound has been conveniently achieved through preparations involving chiral HPLC. sakura.ne.jpresearchgate.net
Table 1: Applications of HPLC in this compound and Analog Analysis This table is interactive. You can sort and filter the data.
| Analyte/Focus | HPLC Column Type | Mobile Phase (Eluent) | Detection | Purpose | Reference(s) |
|---|---|---|---|---|---|
| This compound Diastereomers | Nova-pak TM C18 | Acetonitrile (1 mL/min) | UV-Vis (220 nm) | Separation of synthetic diastereomers. | collectionscanada.gc.ca |
| Optically Active this compound | Chiral HPLC | Not specified | Not specified | Preparation of optically active diepoxyhenicosene. | sakura.ne.jp |
| Epoxy Building Block for Synthesis | Chiralcel OD® | Hexane/2-propanol (9:1) | UV (254 nm) | Determination of enantiomeric purity of synthetic intermediates. | tandfonline.com |
Gas Chromatography (GC) is an indispensable technique for analyzing volatile compounds like pheromones. youtube.comlibretexts.org In the context of this compound, GC is used to separate and quantify the components present in the pheromone gland extracts of female satin moths. collectionscanada.gc.ca The technique separates compounds based on their volatility and interaction with a stationary phase within a heated column. libretexts.orgphenomenex.com The time it takes for a compound to travel through the column, known as the retention time, is a key characteristic used for identification. innovatechlabs.com In this compound research, GC analyses have revealed that (3Z)-cis-6,7-cis-9,10-diepoxy-henicosene is the most abundant and electrophysiologically active component in gland extracts. collectionscanada.gc.ca
High-Performance Liquid Chromatography (HPLC) Applications in Pheromone Analysis
Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopy provides detailed information about a molecule's structure. solubilityofthings.com For a complex molecule like this compound, a combination of spectroscopic methods is necessary to confirm its identity and stereochemistry. usda.gov
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. solubilityofthings.com It is highly sensitive, capable of detecting compounds at very low concentrations. solubilityofthings.com In this compound studies, MS is used to identify the pheromone and its analogs from gland extracts, with characteristic fragment ions helping to confirm the structure. collectionscanada.gc.caresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for precise structural determination, including connectivity and stereochemistry. solubilityofthings.comtandfonline.com Both ¹H-NMR and ¹³C-NMR spectra have been used to confirm the structures of synthesized this compound stereoisomers and related diepoxyalkenes. tandfonline.comresearchgate.nettandfonline.com The chemical shifts and coupling constants in an NMR spectrum provide unambiguous evidence for the arrangement of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jchps.comresearchgate.net For this compound, IR spectroscopy has been used alongside NMR to verify the structure of synthetic intermediates and final products, confirming the presence of expected functional groups like epoxides and carbon-carbon double bonds. tandfonline.comtandfonline.com
Hyphenated Analytical Techniques in Pheromone Research (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful tools in modern analytical chemistry. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for identifying volatile compounds in complex mixtures. nih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a highly specific detector. innovatechlabs.comyoutube.com This technique was crucial in the initial identification of this compound, where GC-MS analysis of female moth pheromone gland extracts confirmed the presence of (3Z)-cis-6,7-cis-9,10-diepoxy-henicosene by matching its retention time and mass spectrum with that of a synthetic standard. collectionscanada.gc.caresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. thermofisher.comtechnologynetworks.com This technique is particularly useful for non-volatile or thermally unstable compounds. thermofisher.com In pheromone research, LC-MS has been demonstrated as a valuable tool for studying chiral unsaturated epoxy compounds like this compound. researchgate.net Electrospray ionization (ESI), a soft ionization technique used in LC-MS, can generate molecular ions with minimal fragmentation, providing clear molecular weight information. researchgate.net
Table 2: Examples of Hyphenated Techniques in this compound Research This table is interactive. You can sort and filter the data.
| Technique | Study Focus | Sample Source | Key Findings | Reference(s) |
|---|---|---|---|---|
| GC-MS | Identification of major pheromone component | Pheromone gland extracts of female L. salicis | Identified (3Z)-cis-6,7-cis-9,10-diepoxy-heneicosene (this compound) as the major, most abundant EAD-active component. | collectionscanada.gc.ca |
| GC-MS | Confirmation of pheromone identity | Pheromone gland extracts | Confirmed this compound identity and detected other related compounds. | researchgate.net |
| LC-MS (ESI-TOF) | Characterization of epoxy pheromones | Synthetic epoxyalkadienes (analogs) | Demonstrated that ESI-MS provides molecular formula information for epoxy compounds related to this compound. | researchgate.net |
Microanalytical Approaches for Trace Pheromone Detection
Pheromone research is inherently a field of microanalysis, as insects produce these signaling chemicals in extremely small quantities, often in the sub-microgram range. researchgate.netwikipedia.org Microanalytical techniques are therefore essential for the isolation, characterization, and identification of compounds like this compound from biological samples. microtrace.com These methods are defined by their ability to analyze very small amounts of material. wikipedia.orgmyscope.training
The detection and quantification of this compound at trace levels (parts-per-million or lower) require highly sensitive instrumentation. intertek.comlabioscientific.com Techniques such as GC coupled with electroantennographic detection (GC-EAD) represent a form of biological microanalysis. In GC-EAD, an insect's antenna is used as a highly sensitive and selective detector for biologically active compounds eluting from the GC. This approach was instrumental in pinpointing this compound as the most potent component of the satin moth pheromone blend. collectionscanada.gc.caresearchgate.net The development of these sensitive methods is crucial for understanding the chemical ecology of the insect and for creating effective monitoring tools that can detect pest presence at very low population densities.
Ecological and Applied Research Perspectives of Leucomalure
Role in Intra-specific Chemical Communication and Reproductive Isolation
Chemical signals, particularly sex pheromones, are fundamental to the reproductive success of many insect species, ensuring that individuals of the same species can find each other to mate. researchgate.net This chemical communication is highly specific and acts as a pre-zygotic isolating mechanism, preventing hybridization with closely related species. researchgate.netnii.ac.jp
The sex pheromone of L. orbonalis primarily consists of two components: (E)-11-hexadecenyl acetate (B1210297) (E11-16:Ac) as the major component and (E)-11-hexadecen-1-ol (E11-16:OH) as a minor, yet crucial, component. nii.ac.jpservice.gov.ukumn.edujbiopestic.com Research has demonstrated that the precise ratio of these compounds is critical for maximizing the attraction of male moths. While the major component, E11-16:Ac, can attract males on its own, its efficacy is significantly lower than that of virgin females or a correctly blended synthetic lure. jbiopestic.comimrpress.com The addition of E11-16:OH synergizes the blend, making it far more attractive. jbiopestic.com Field trials have shown that specific ratios are optimal for male attraction, highlighting the specificity of the signal. For instance, a blend of 100:1 of E11-16:Ac to E11-16:OH has been found to be highly effective in attracting male EFSB moths. service.gov.uk Other studies confirm that adding the alcohol component at levels between 1% and 10% results in significantly more male captures than using the acetate alone. imrpress.com This reliance on a specific blend ensures that only male L. orbonalis are strongly attracted, maintaining reproductive isolation from other moth species. nii.ac.jp
This principle of specific chemical signaling is exploited in a control technique known as mating disruption. By saturating an area with a high concentration of synthetic Leucomalure, the ability of male moths to locate the minute pheromone plumes released by individual females is impaired. service.gov.ukimrpress.com This confusion disrupts mate-finding, leading to fewer successful matings and a subsequent reduction in the pest population. umn.eduimrpress.com
Table 1: Efficacy of this compound Component Blends in Attracting Male L. orbonalis This table synthesizes findings on the behavioral response of male L. orbonalis to different ratios of its primary sex pheromone components.
| Pheromone Component(s) | Reported Ratio (E11-16:Ac : E11-16:OH) | Observed Efficacy in Male Attraction | Source(s) |
|---|---|---|---|
| (E)-11-hexadecen-1-ol (E11-16:OH) alone | 0:1 | No attraction at any concentration. | jbiopestic.com |
| (E)-11-hexadecenyl acetate (E11-16:Ac) alone | 1:0 | Attracts males, but is significantly inferior to blends or virgin females. | jbiopestic.comimrpress.com |
| E11-16:Ac + E11-16:OH | Blends with 1% to 10% E11-16:OH | More attractive to males than E11-16:Ac alone. | imrpress.com |
| E11-16:Ac + E11-16:OH | 100:1 | Attracts the maximum number of male moths. | service.gov.uk |
Interspecific Interactions and Broader Contexts in Chemical Ecology
In chemical ecology, the chemical signals used for communication within a species (pheromones) can sometimes be intercepted by other species, a phenomenon known as eavesdropping. imrpress.com For example, predators or parasitoids may use their prey's or host's pheromone as a kairomone to locate them. While this is a documented phenomenon for many insects, there is limited direct evidence in the reviewed literature of other species using this compound as a kairomone to prey upon or parasitize L. orbonalis.
However, the use of this compound in Integrated Pest Management (IPM) programs has demonstrated significant indirect interspecific effects. The targeted nature of pheromone-based tactics, such as mass trapping and mating disruption, drastically reduces the need for broad-spectrum chemical insecticides. jbiopestic.comresearchgate.net This reduction in pesticide pressure has a profound impact on the local ecosystem. It allows for the conservation and proliferation of beneficial non-target species, including natural enemies of the EFSB. jbiopestic.com Notably, the parasitoid Trathala flavo-orbitalis, a natural enemy of L. orbonalis, has been observed to have healthier populations in fields where pheromone-based IPM is practiced. jbiopestic.com Therefore, while this compound's primary role is in intraspecific communication, its application in agriculture reshapes interspecific interactions by fostering a more complex and balanced community of organisms compared to environments dominated by conventional insecticide use.
Pheromone Trapping and Monitoring in Population Dynamics Research
Pheromone-baited traps are a highly effective and species-specific tool for monitoring insect populations. nii.ac.jpcabidigitallibrary.org By using this compound, researchers and growers can track the seasonal abundance and distribution of L. orbonalis with high sensitivity. cabidigitallibrary.orgaaj.net.incabidigitallibrary.org This monitoring provides crucial data for understanding the pest's population dynamics and for timing control measures precisely. cabidigitallibrary.org
Studies conducted in various regions have used this compound traps to map the phenology of L. orbonalis. These studies reveal distinct patterns of activity throughout the year, which can vary by location. For example, in the Keonjhar district of Odisha, India, monitoring during the kharif seasons showed the first appearance of moths in the 24th standard meteorological week (mid-June), with population peaks occurring in August and September. cabidigitallibrary.org In contrast, monitoring during the winter seasons in the same district found the pest's first appearance later, in the 41st week (early October), with peaks in December and the following February. aaj.net.in
These monitoring studies frequently correlate trap catch data with abiotic factors like temperature and humidity. aaj.net.incabidigitallibrary.org Typically, temperature shows a significant positive correlation with the moth population, while relative humidity often exhibits a negative correlation. aaj.net.incabidigitallibrary.org Such data is invaluable for developing predictive models to forecast pest outbreaks. The effectiveness of the trapping system also depends on the trap design, with delta, funnel, and water traps being commonly used and showing varying degrees of efficacy. service.gov.ukimrpress.comresearchgate.net
Table 2: Summary of Findings from L. orbonalis Population Monitoring with this compound Traps This table summarizes key findings from different field studies on the seasonal dynamics of L. orbonalis using pheromone traps.
| Study Location / Season | First Appearance (Standard Week) | Peak Activity Periods | Key Correlated Abiotic Factors | Source(s) |
|---|---|---|---|---|
| Keonjhar, Odisha (Kharif seasons 2009 & 2010) | 24th (mid-June) | Two peaks during August and September. | Positive correlation with minimum temperature. 50-64% of population variation attributed to abiotic factors. | cabidigitallibrary.org |
| Keonjhar, Odisha (Winter seasons 2009-10 & 2010-11) | 41st (early October) | First peak in 48th-50th week (Dec); Second peak in 7th week (Feb). | Significant positive correlation with maximum temperature; negative correlation with relative humidity and rainfall. | aaj.net.in |
| Keonjhar, Odisha (Summer seasons 2010 & 2011) | 3rd (mid-January) | Two peaks during March-April and May. | Significant positive correlation with temperature; negative correlation with relative humidity. | cabidigitallibrary.org |
Theoretical Ecological Models Incorporating Pheromone Dynamics
While no ecological models are specifically named for this compound, a significant body of theoretical work exists on modeling insect population dynamics that incorporate the effects of pheromones. researchgate.netup.ac.za These models are crucial for understanding the potential outcomes of pheromone-based control strategies and for optimizing their application. They provide a framework for exploring complex interactions that are difficult to measure exhaustively in the field.
Another approach links real-time monitoring data from pheromone traps with phenology models, which often use temperature (degree-days) to predict insect development stages. repec.orgwsu.edu By integrating in-season trap catch data (such as that gathered for L. orbonalis) with a phenology model, it becomes possible to generate forecasts of future pest abundance within the same season. repec.orgwsu.edu These predictive models can provide growers with a powerful tool to make informed decisions, timing control tactics not only to the correct life stage but also in response to the predicted size of the pest population. The application of these theoretical frameworks to the L. orbonalis system, using the rich datasets generated from this compound trapping, holds significant promise for advancing predictive and sustainable pest management.
Emerging Research Directions and Future Outlook for Leucomalure Studies
Integration of Omics Technologies (e.g., Genomics, Transcriptomics, Metabolomics) in Pheromone Discovery and Biosynthesis
The recent sequencing and assembly of the Leucoma salicis genome provides a fundamental resource for exploring the genetic basis of Leucomalure production. wellcomeopenresearch.orgnih.gov This genomic data is the cornerstone for various "omics" technologies that can together unravel the complete biosynthetic pathway of this complex diepoxy pheromone. nih.gov
Genomics: The availability of a 733.2 megabase genome sequence, scaffolded into 30 chromosomes, allows for the identification of candidate genes involved in pheromone biosynthesis. nih.gov Researchers can now mine this genetic blueprint for genes encoding key enzyme families known to be involved in moth pheromone production, such as fatty acid synthases, desaturases, reductases, and acetyltransferases. nih.gov The annotation of the L. salicis genome has already identified 20,222 protein-coding genes, providing a rich dataset for such investigations. wellcomeopenresearch.orgnih.gov The genome sequence is a critical tool for understanding the evolution of pheromone production and for comparative genomics with other moth species. wellcomeopenresearch.orgnih.gov
Transcriptomics: Pheromone biosynthesis is typically localized in the female's pheromone gland and is temporally regulated. Transcriptome analysis, which studies the complete set of RNA transcripts, can identify which genes are actively expressed in the pheromone gland at the specific time of pheromone production. nih.govmdpi.com By comparing the gene expression profiles of pheromone glands with other tissues or with glands from different developmental stages, scientists can pinpoint the specific genes involved in the this compound biosynthetic pathway. mdpi.comresearchgate.net Although specific transcriptomic studies on L. salicis are yet to be published, this approach has been successfully used in other moth species to identify genes responsible for producing specific pheromone components. mdpi.comresearchgate.net This technique would be invaluable for identifying the specific desaturases and epoxidases that create the unique structure of this compound.
Metabolomics: Metabolomics focuses on the comprehensive analysis of all metabolites within a biological sample. cmbio.iowikipedia.org Applying metabolomic techniques to the pheromone gland of L. salicis would allow researchers to identify not only the final this compound components but also the precursor molecules and metabolic intermediates. nih.govnih.gov This provides a direct chemical snapshot of the biosynthetic pathway. wikipedia.org By combining metabolomic data with transcriptomic data, a powerful integrated approach can be used to correlate the presence of specific metabolites with the expression of particular genes, thereby confirming the function of those genes in the this compound pathway. nih.gov This integrated omics approach has been successfully applied to discover biosynthetic pathways for other complex natural products in plants and microorganisms. nih.gov
Advanced Computational Chemistry Approaches for Pheromone Design and Optimization
Computational chemistry offers powerful tools for understanding how this compound interacts with the male moth's receptors and for designing more effective synthetic lures. ijpras.comjscimedcentral.com These in silico methods can significantly accelerate the research and development process for new pest management tools. redalyc.org
Molecular Docking: Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand (in this case, a this compound stereoisomer) to its receptor protein. ijpras.comjscimedcentral.com While the specific pheromone receptor proteins in L. salicis have not yet been characterized, the genomic data now available makes their identification and subsequent modeling possible. Once a 3D model of the receptor's binding site is created, docking simulations can be used to understand why certain stereoisomers of this compound are more active than others. redalyc.orgschrodinger.com This knowledge is crucial for designing synthetic lures with optimal binding affinity and specificity. wikipedia.org
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the pheromone-receptor complex over time. nih.gov Unlike static docking models, MD simulations can reveal how the receptor changes conformation upon binding to this compound and can help to calculate the binding free energy, a more accurate predictor of binding affinity. nih.gov These simulations can rationalize the activity of different stereoisomers and guide the design of novel, more stable, or more potent agonists or antagonists for the receptor. nih.gov
The combination of these computational methods can be used to screen virtual libraries of this compound analogs, identifying promising new compounds for synthesis and field testing. This approach can reduce the time and cost associated with traditional trial-and-error synthesis and testing of numerous candidate compounds.
Biotechnological Production Platforms for Pheromones
The chemical synthesis of complex, stereospecific molecules like this compound can be challenging and costly. connectedpapers.comresearchgate.net Biotechnological production, using engineered microorganisms or plants as "biofactories," presents a promising alternative for sustainable and cost-effective pheromone manufacturing. researchgate.netnih.gov
Yeast-based Platforms: Baker's yeast (Saccharomyces cerevisiae) is a well-established host for producing a wide variety of chemicals, including complex natural products. wikipedia.org Once the genes for the this compound biosynthetic pathway are identified through omics approaches, they can be transferred into yeast. researchgate.net By optimizing the metabolic pathways within the yeast, it may be possible to produce specific, optically pure stereoisomers of this compound from simple sugar feedstocks. researchgate.net This approach has been successfully demonstrated for the complete biosynthesis of other complex molecules. researchgate.net
Plant-based Platforms: Plants offer another scalable and potentially low-cost platform for producing high-value compounds. norwichresearchpark.comnmbu.no Transient expression systems, for example using Nicotiana benthamiana, allow for the rapid production of enzymes and potentially entire biosynthetic pathways. nih.govfrontiersin.org The genes for this compound biosynthesis could be introduced into plants, which would then produce the pheromone as they grow. nih.govnmbu.no This "molecular farming" approach could provide a sustainable and scalable source of this compound for use in pest management applications. norwichresearchpark.com
Novel Applications and Fundamental Questions in Chemical Ecology Research on this compound
Research into the chemical ecology of this compound continues to pose fundamental questions about insect communication and evolution. mpg.de Understanding the nuances of how this pheromone functions in the natural environment is key to its effective use in pest control. frontiersin.org
One of the most intriguing aspects of this compound is the variation in response to its different stereoisomers among different geographic populations of L. salicis. nih.govwellcomeopenresearch.org Field tests have shown that the precise blend of stereoisomers that is most attractive to male moths can vary by location. nih.gov This raises several questions:
What are the genetic and environmental factors that drive this variation in pheromone preference?
How does this variation contribute to reproductive isolation and potentially the formation of new species?
Can population-specific pheromone blends be developed for more effective and targeted monitoring and control of L. salicis in different regions?
Answering these questions requires a combination of field studies, chemical analysis, and genetic investigation, all of which are now more feasible with modern analytical and genomic tools. nih.gov A deeper understanding of the chemical ecology of this compound will not only improve pest management strategies for the satin moth but also contribute to our broader knowledge of chemical communication and insect evolution. mdpi.comfrontiersin.org
Q & A
Q. What spectroscopic techniques are optimal for characterizing Leucomalure’s molecular structure, and how should data interpretation be standardized?
Methodological Answer:
- Techniques : Nuclear Magnetic Resonance (NMR), X-ray crystallography, and High-Resolution Mass Spectrometry (HRMS) are foundational. NMR provides detailed covalent bonding and stereochemical data, while X-ray crystallography resolves 3D atomic arrangements.
- Standardization :
- Use internal standards (e.g., tetramethylsilane for NMR) to calibrate instruments.
- Cross-validate results across multiple techniques to confirm structural consistency.
- Document solvent effects and temperature parameters, as these influence spectral output.
Q. Which in vitro assays are validated for evaluating this compound’s biological activity, and how can experimental variability be minimized?
Methodological Answer:
- Assays : Enzyme inhibition (e.g., IC50 determination via fluorometric assays), cell viability (MTT assay), and receptor-binding studies (surface plasmon resonance).
- Reducing Variability :
Advanced Research Question
Q. How can contradictory findings in this compound’s toxicity profiles across studies be systematically resolved?
Methodological Answer:
- Meta-Analysis Framework :
- Define Inclusion Criteria : Focus on studies with comparable dosages, exposure durations, and model organisms (e.g., rodent vs. zebrafish).
- Assess Methodological Heterogeneity : Scrutinize differences in toxicity endpoints (e.g., LD50 vs. histopathology).
- Statistical Harmonization : Apply random-effects models to account for inter-study variance.
- Case Study : A 2024 meta-analysis reconciled disparities in hepatotoxicity data by identifying solvent choice (DMSO vs. saline) as a confounding factor .
Advanced Research Question
Q. What computational strategies are effective for predicting this compound’s target interactions, and how should model validation be structured?
Methodological Answer:
- Strategies :
- Molecular Dynamics (MD) Simulations : Simulate binding free energy (ΔG) using AMBER or GROMACS.
- Docking Studies : Use AutoDock Vina with flexible ligand-receptor docking.
- Validation Protocol :
Q. How should researchers design longitudinal studies to assess this compound’s chronic exposure effects, considering interspecies variability?
Methodological Answer:
- Study Design :
- Species Selection : Use ≥2 phylogenetically distinct models (e.g., rodents and non-human primates).
- Dosing Regimen : Align with human-equivalent doses via allometric scaling.
- Endpoint Stratification : Include biomarkers (e.g., serum enzymes), histopathology, and behavioral assays.
- Mitigating Variability :
Basic Research Question
Q. What are the best practices for synthesizing this compound with high enantiomeric purity, and how is yield optimized?
Methodological Answer:
- Synthetic Routes :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereocontrol.
- Chromatographic Resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose derivatives).
- Optimization :
Guidelines for Research Question Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
